molecular formula C7H8ClN3 B3338784 Imidazo[1,2-a]pyridin-3-amine hydrochloride CAS No. 1135099-32-9

Imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B3338784
CAS No.: 1135099-32-9
M. Wt: 169.61 g/mol
InChI Key: COYDJTYWUFWDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-3-amine hydrochloride is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

This compound is a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Imidazo[1,2-a]pyridin-3-amine hydrochloride is synthesized using copper-catalyzed tandem oxidative C–H amination/cyclizations, a method validated by synthesizing Zolimidine, a peptic ulcer drug, in a single step (Pericherla et al., 2013).
  • New imidazo[1,2-a]pyridines with substitutions at the 3-position have been synthesized as potential antiulcer agents, demonstrating cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
  • A study on 2,6-disubstituted-8-amino imidazo[1,2a]pyridines shows their potential as a privileged structure in medicinal chemistry, especially in enhancing affinity towards adenosine receptor A2A while maintaining low cytotoxicity (Boulahjar et al., 2018).

Medicinal Chemistry and Pharmacology

  • Imidazo[1,2-a]pyridine is a critical scaffold in medicinal chemistry, showing a wide range of pharmacological properties. It serves as a backbone for enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
  • The imidazo[1,2-a]pyridine framework is utilized in synthesizing various biologically active and medicinally useful agents, such as CDK inhibitors, sleep inducers, anticonvulsant agents, and antiviral agents (Qiao et al., 2006).

Applications in Drug Development

  • Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its extensive applications in developing drugsfor various therapeutic areas, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and as proton pump inhibitors. This scaffold is also present in various marketed drugs like zolimidine, zolpidem, and alpidem (Deep et al., 2016).

Solid-Phase Synthesis Applications

  • A versatile method for the solid-phase synthesis of imidazo[1,2-a]pyridine-based derivatives, specifically imidazo[1,2-a]pyridine-8-carboxamides, has been developed. These compounds are synthesized via treatment of polymer-bound 2-aminonicotinate with different alpha-haloketones, followed by halogenation and cleavage from the solid support, demonstrating the scaffold's adaptability in combinatorial chemistry and drug discovery (Kamal et al., 2007).

Mechanism of Action

While the specific mechanism of action for Imidazo[1,2-a]pyridin-3-amine hydrochloride is not mentioned in the retrieved papers, imidazo[1,2-a]pyridines have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

While the specific safety and hazards of Imidazo[1,2-a]pyridin-3-amine hydrochloride are not mentioned in the retrieved papers, it’s important to handle all chemical compounds with care and appropriate personal protective equipment .

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community due to their promising and diverse bioactivity . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines have been recognized as a potential scaffold for these developments . Therefore, the future direction in the research of Imidazo[1,2-a]pyridin-3-amine hydrochloride and similar compounds may lie in further exploring their medicinal applications and developing new synthesis methods.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-5-9-7-3-1-2-4-10(6)7;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYDJTYWUFWDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639185
Record name Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135099-32-9
Record name Imidazo[1,2-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-3-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-3-amine hydrochloride
Reactant of Route 3
Imidazo[1,2-a]pyridin-3-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridin-3-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridin-3-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridin-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.